molecular formula C14H15FO3 B1323804 cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-41-5

cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323804
M. Wt: 250.26 g/mol
InChI Key: LSOOTKXVGXFDBX-VHSXEESVSA-N
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Description

“Cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-41-5 and a molecular weight of 250.27 . The compound is not chirally pure and contains a mixture of enantiomers .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,3S)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid . The InChI code is 1S/C14H15FO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m0/s1 .

Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

  • Chromatographic Separation Techniques : Péter & Fülöp (1995) developed a high-performance liquid chromatographic method for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids. This method is significant for the separation of diastereomeric and enantiomeric pairs of similar compounds (Péter & Fülöp, 1995).

  • Structural Analysis : The structure and conformation of related compounds, such as cis-2-phenylcyclobutanecarboxylic acid, have been determined using X-ray diffraction methods by Reisner et al. (1983). These findings help in understanding the spatial arrangement and physical properties of similar cyclopentane derivatives (Reisner et al., 1983).

  • Conformational Preferences : Casanovas et al. (2008) used DFT calculations to investigate the intrinsic conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine. Such studies are crucial for understanding how structural changes affect molecular behavior (Casanovas et al., 2008).

  • Stereoselective Synthesis Methods : Toyota et al. (1996) elaborated a novel method for preparing cis-2-fluorocyclopropane-1-carboxylic acid. This research contributes to the development of new synthetic routes for such compounds (Toyota et al., 1996).

  • Enantiomer Preparation : Szakonyi et al. (1998) described the preparation of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers, starting from racemic cis-2-amino-1-cyclopentane- or -cyclohexane-1-carboxylic acid. This research is relevant for the synthesis of chiral compounds and enantiomerically pure substances (Szakonyi et al., 1998).

  • Biomolecular Interactions : Turbanti et al. (1993) synthesized and evaluated monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids as angiotensin converting enzyme inhibitors. These compounds were designed as potential ACE inhibitors, showcasing their potential in medicinal chemistry (Turbanti et al., 1993).

properties

IUPAC Name

(1R,3S)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOOTKXVGXFDBX-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

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